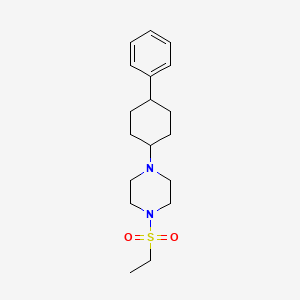
1-(Ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a piperazine ring, and a phenylcyclohexyl moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Phenylcyclohexyl Group: The phenylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexylbenzene is reacted with an appropriate alkylating agent.
Attachment of the Ethylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring using ethylsulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may result in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions include sulfone derivatives, secondary amines, and substituted piperazines.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylsulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenylcyclohexyl moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-4-(4-phenylcyclohexyl)piperazine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-(Ethylsulfonyl)-4-(4-cyclohexylphenyl)piperazine: The position of the phenyl and cyclohexyl groups is reversed, potentially altering its binding properties and pharmacological effects.
1-(Ethylsulfonyl)-4-(4-phenylcyclohexyl)morpholine: This compound has a morpholine ring instead of a piperazine ring, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H28N2O2S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H28N2O2S/c1-2-23(21,22)20-14-12-19(13-15-20)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3 |
InChI Key |
IPCHIQVNMWSZHV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10892255.png)
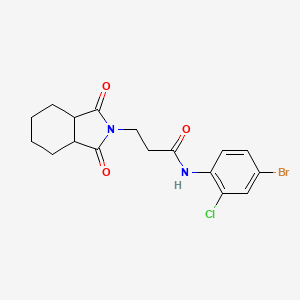
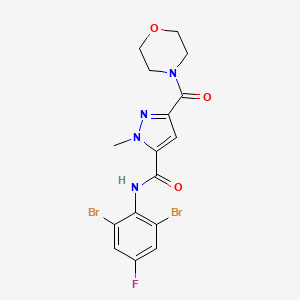
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-phenoxyphenyl)methylidene]propanohydrazide](/img/structure/B10892273.png)
![N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892274.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10892286.png)
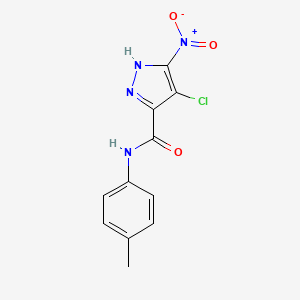
![4-[(4E)-4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892298.png)
![N'-((E)-{4-[(E)-(2-Benzoylhydrazono)methyl]phenyl}methylidene)benzohydrazide](/img/structure/B10892305.png)

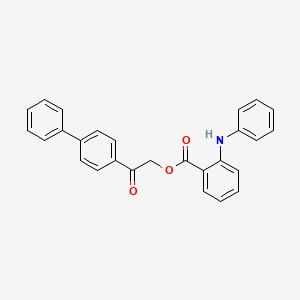
![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10892329.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892330.png)
![(2Z,5E)-5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10892332.png)
